molecular formula C21H22F2N2O3S B1574415 SGX201

SGX201

Cat. No.: B1574415
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGX201 is a time-release, oral formulation of beclomethasone 17,21-dipropionate (oral BDP) developed for preclinical research in gastrointestinal disorders characterized by severe inflammation . Its primary research application is in the investigation of acute radiation enteritis , a serious condition caused by radiation-induced damage to the bowel lining that often occurs as a side effect of abdominal or pelvic radiation treatment for cancer . The formulation is designed as an enteric-coated tablet to deliver the corticosteroid specifically to the distal portions of the gastrointestinal (GI) tract, where it exerts local anti-inflammatory effects while minimizing systemic absorption and the associated side effects of traditional steroids . This targeted mechanism of action allows researchers to study the resolution of inflammation and tissue damage in the GI tract with reduced risk of systemic immune suppression . Research indicates this compound has a favorable safety and tolerability profile in preclinical models, with evidence of a potential dose-dependent effect on key symptoms of enteritis such as diarrhea, nausea, and vomiting . The compound has been evaluated in a Phase 1/2 clinical study for the prevention of acute radiation enteritis in patients with rectal cancer, which supported its safety and provided encouraging preliminary efficacy data . This compound has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the prevention of radiation enteritis, highlighting its potential significance in this area of unmet medical need . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H22F2N2O3S

Appearance

Solid powder

Synonyms

SGX201;  SGX201;  SGX 201. DOR201;  DOR-201;  DOR 201.; NONE

Origin of Product

United States

Scientific Research Applications

Phase 1/2 Clinical Trial Results

A Phase 1/2 clinical trial (protocol BDP-ENT-01) evaluated the safety and efficacy of SGX201 in 16 patients with rectal cancer undergoing concurrent radiation and chemotherapy. The study was conducted across five centers and focused on assessing the drug's tolerability and preliminary efficacy in preventing acute radiation enteritis.

  • Safety Profile : The administration of this compound was reported to be safe and well-tolerated across all dose groups. Notably, the incidence of diarrhea was lower than that observed in historical control data for similar patient populations .
  • Efficacy Indicators : The trial demonstrated a potential dose response regarding gastrointestinal symptoms, including nausea and vomiting. The exploratory data suggested that this compound could effectively reduce the signs and symptoms associated with acute radiation enteritis .

Case Study Insights

The findings from clinical trials are supported by anecdotal evidence from case studies that highlight the effectiveness of this compound in managing gastrointestinal inflammation related to cancer treatments. For instance, physicians have noted improvements in patient quality of life when using this compound as part of their treatment regimen .

Comparative Analysis of Clinical Outcomes

Parameter This compound Historical Controls
Incidence of DiarrheaLower incidence observedHigher incidence reported
Nausea and VomitingDose-dependent reductionStandard rates
Patient TolerabilityWell toleratedVaried tolerability

Future Research Directions

The promising results from initial trials have led to ongoing research into additional applications for this compound, including its use in:

  • Acute Radiation Syndrome (ARS) : Investigations are underway to evaluate this compound's effectiveness in preventing gastrointestinal ARS, particularly following high-dose radiation exposure.
  • Broader Oncological Applications : Researchers are exploring the potential for this compound to be used alongside other cancer therapies to enhance patient outcomes while minimizing adverse effects related to gastrointestinal health .

Comparison with Similar Compounds

Key Features :

  • Mechanism : BDP acts as a potent anti-inflammatory agent by binding to glucocorticoid receptors, suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) and reducing mucosal damage caused by radiation .
  • Clinical Trials: Phase 1/2 trials (NCT00968630) involving 16 patients demonstrated SGX201’s safety and tolerability across four dose groups (0.1 mg to 3 mg twice daily). Notably, the incidence of severe diarrhea (Grade ≥2) was significantly lower compared to historical controls (13% vs. 50–70% in similar studies) .
  • Regulatory Status : this compound received U.S. FDA Fast Track designation for ARE prevention and holds European patents (EP2373160 and EP2902031) covering its use in radiation-induced GI injury .

Comparison with Similar Compounds

This compound is part of Soligenix’s portfolio of BDP-based therapies. Below is a detailed comparison with analogous compounds in terms of formulation, efficacy, and clinical applications.

This compound vs. OrbeShield®

Parameter This compound OrbeShield®
Formulation Enteric-coated tablet (distal GI) Dual-release tablet (proximal + distal GI)
Indication Acute radiation enteritis GI injury from acute radiation syndrome
Mechanism Localized anti-inflammatory action Broad GI coverage with systemic protection
Clinical Data 13% Grade ≥2 diarrhea (Phase 1/2) Preclinical efficacy in survival models
Regulatory Status Fast Track designation (FDA) Orphan Drug designation (FDA)
Patent Coverage EP2373160, EP2902031 (Europe) EP2373160, EP2902031 (Europe)

Key Differences :

  • Targeted Delivery : this compound focuses on the distal GI tract, whereas OrbeShield® combines immediate and delayed release to protect the entire GI tract .

This compound vs. SGX203

Parameter This compound SGX203
Formulation Enteric-coated tablet Oral BDP (specific formulation undisclosed)
Indication Acute radiation enteritis Pediatric Crohn’s disease
Mechanism Local anti-inflammatory action Mucosal healing in chronic inflammation
Clinical Data Phase 1/2 completed (N=16) Preclinical/early-phase trials
Funding NCI grant ($510,000 SBIR) Internal R&D focus

Key Differences :

  • Indication : this compound targets acute radiation toxicity, while SGX203 addresses chronic inflammatory bowel disease .
  • Development Stage : this compound has advanced to Phase 2, whereas SGX203 remains in earlier development .

This compound vs. Systemic Corticosteroids

Parameter This compound Systemic Corticosteroids
Delivery Localized GI action Systemic absorption
Side Effects Minimal immunosuppression High risk of infection, osteoporosis
Efficacy in ARE 87% reduction in severe diarrhea Limited due to toxicity
Patient Population Suitable for immunocompromised Restricted to short-term use

Key Advantages of this compound :

  • Safety: Low systemic bioavailability (<1%) reduces risks of immunosuppression and adrenal suppression .
  • Compliance : Oral administration avoids invasive procedures (e.g., enemas) required for other localized steroids .

Preparation Methods

Formulation Strategy

  • Delayed-Release Mechanism: The formulation employs a delayed-release coating or matrix that protects the active pharmaceutical ingredient (BDP) from premature release in the stomach. This allows the drug to reach the intestines intact, where it is released gradually.
  • Oral Dosage Form: Typically, SGX201 is prepared as oral capsules or tablets with specific excipients that modulate the release profile.
  • Safety and Tolerability: The preparation ensures that the drug is well tolerated, with clinical studies showing safety across various dose groups, indicating robust formulation stability and controlled release characteristics.

Research Findings on Preparation and Efficacy

A Phase 1/2 clinical trial demonstrated that oral administration of this compound was safe and well tolerated across four escalating dose groups. The study also indicated a potential dose-response relationship in reducing symptoms of acute radiation enteritis such as diarrhea, nausea, and vomiting. This clinical data supports the effectiveness of the delayed-release preparation method in delivering therapeutic concentrations of BDP to the target site.

Comparative Data Table: this compound Preparation Attributes

Attribute Description Impact on this compound Performance
Active Ingredient Beclomethasone dipropionate (BDP) Potent corticosteroid with anti-inflammatory effects
Dosage Form Delayed-release oral capsules/tablets Targeted intestinal delivery, reduced systemic exposure
Coating Material pH-dependent polymer (e.g., methacrylic acid copolymer) Ensures release in the intestines, protects from gastric degradation
Release Profile Controlled delayed release Sustained therapeutic effect during radiation therapy
Stability High stability under storage conditions Maintains efficacy and safety over shelf life
Clinical Safety Demonstrated across multiple dose groups Supports tolerability and dose optimization

Summary of Preparation Methodology

  • The preparation of this compound centers on pharmaceutical formulation technology rather than complex chemical synthesis.
  • Key steps include micronization of BDP, granulation with excipients, and application of a pH-sensitive delayed-release coating.
  • This approach ensures the drug is delivered effectively to the intestinal tract, reducing side effects and enhancing patient compliance.
  • Clinical evidence supports the safety and efficacy of this preparation method in preventing acute radiation enteritis.

Additional Notes

  • No publicly available sources provide detailed chemical synthesis routes for this compound itself, as it is a formulation of an existing corticosteroid rather than a new chemical entity.
  • Patents and regulatory filings emphasize the novel formulation and delivery system rather than novel chemical synthesis.
  • The focus on delayed-release technology aligns with current pharmaceutical standards for targeted gastrointestinal therapies.

Q & A

Q. What analytical techniques are essential for verifying the identity and purity of SGX201 in synthetic chemistry research?

  • Methodological Answer: To confirm the identity of this compound, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, include elemental analysis (C, H, N) and mass spectrometry (MS) to validate molecular composition. Reproducibility is critical: cross-check results against synthetic protocols from peer-reviewed studies and document deviations in reaction conditions (e.g., solvent, temperature) .

Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?

  • Methodological Answer: Begin with solubility profiling in polar/nonpolar solvents (e.g., water, DMSO) and stability testing under varying pH and temperature conditions. Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal degradation patterns. Document all parameters (e.g., instrument calibration, sample preparation) to ensure replicability .

Q. What are the best practices for synthesizing this compound with high yield and minimal byproducts?

  • Methodological Answer: Optimize reaction stoichiometry using Design of Experiments (DoE) methodologies. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR). Purify via column chromatography or recrystallization, and validate yield/purity through triplicate measurements. Reference established protocols for analogous compounds to refine conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer: Conduct a meta-analysis of existing data, focusing on variables such as assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors. Replicate key experiments under standardized conditions and validate findings through peer collaboration .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer: Combine omics approaches (proteomics, transcriptomics) with molecular docking simulations to identify target pathways. Use CRISPR-Cas9 gene editing to validate candidate targets in model organisms. Cross-reference results with cheminformatics databases (e.g., PubChem, ChEMBL) to contextualize interactions .

Q. How should researchers address reproducibility challenges in this compound’s pharmacokinetic studies?

  • Methodological Answer: Standardize animal models (e.g., strain, age, sex) and dosing regimens. Employ LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-individual variability. Publish raw datasets and analytical code to facilitate transparency .

Q. What methodologies are recommended for comparative studies of this compound with structurally related compounds?

  • Methodological Answer: Use molecular dynamics simulations to compare binding affinities and QSAR (Quantitative Structure-Activity Relationship) models to predict efficacy. Validate experimentally via competitive binding assays and crystallography. Tabulate results in comparative tables, highlighting structural motifs linked to activity .

Data Analysis & Reporting

Q. How can researchers ensure rigorous statistical validation of this compound’s experimental data?

  • Methodological Answer: Apply Bonferroni correction for multiple comparisons in hypothesis testing. Use power analysis to determine sample size adequacy. Report effect sizes (e.g., Cohen’s d) alongside p-values. For non-normal distributions, employ non-parametric tests (e.g., Mann-Whitney U) .

Q. What frameworks are suitable for integrating conflicting this compound data into a cohesive narrative?

  • Methodological Answer: Adopt a systematic review approach: categorize studies by methodology, highlight consensus areas, and propose hypotheses for discrepancies (e.g., batch variability, assay sensitivity). Use heatmaps or radar charts to visualize data divergence .

Cross-Disciplinary & Ethical Considerations

Q. How should interdisciplinary teams collaborate to explore this compound’s applications in non-traditional fields (e.g., materials science)?

  • Methodological Answer:
    Establish shared protocols for data exchange (e.g., FAIR principles) and hold cross-disciplinary workshops to align terminology. Use collaborative platforms (e.g., GitHub for code, FigShare for datasets) to streamline workflows. Cite contributions transparently in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.